molecular formula C5H9ClN2S B1379594 3-(Hydrazinomethyl)thiophene hydrochloride CAS No. 1427454-16-7

3-(Hydrazinomethyl)thiophene hydrochloride

Cat. No.: B1379594
CAS No.: 1427454-16-7
M. Wt: 164.66 g/mol
InChI Key: GLHDEOMXKLUIIG-UHFFFAOYSA-N
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Description

3-(Hydrazinomethyl)thiophene hydrochloride (CAS: 1427454-16-7) is a thiophene derivative featuring a hydrazine group attached to a methyl substituent on the thiophene ring. Its molecular formula is C₅H₉ClN₂S, with a molecular weight of 164.66 g/mol . The compound is primarily used in laboratory settings for synthetic chemistry applications, though its specific pharmacological or industrial roles remain understudied. Synonyms include [(thiophen-3-yl)methyl]hydrazine hydrochloride and thiophen-3-ylmethylhydrazine hydrochloride .

Properties

IUPAC Name

thiophen-3-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4,7H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHDEOMXKLUIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinomethyl)thiophene hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

Thiophene-3-carboxaldehyde+Hydrazine hydrateHCl, reflux3-(Hydrazinomethyl)thiophene hydrochloride\text{Thiophene-3-carboxaldehyde} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} Thiophene-3-carboxaldehyde+Hydrazine hydrateHCl, reflux​3-(Hydrazinomethyl)thiophene hydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinomethyl)thiophene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to amines.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

    Oxidation: Thiophene oxides

    Reduction: Thiophene amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

3-(Hydrazinomethyl)thiophene hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(Hydrazinomethyl)thiophene hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound is also known to interfere with cellular redox processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 3-(hydrazinomethyl)thiophene hydrochloride with structurally or functionally related thiophene and hydrazine derivatives.

Structural and Functional Analogues

3-Aminothiophene Hydrochloride
  • Molecular Formula : C₄H₆ClNS
  • Molecular Weight : 135.61 g/mol
  • Key Differences: Lacks the hydrazinemethyl group; instead, an amine is directly attached to the thiophene ring.
Thiophene Fentanyl Hydrochloride
  • Molecular Formula : C₂₄H₂₆N₂OS•HCl
  • Molecular Weight : 427.42 g/mol
  • Key Differences : A complex opioid derivative with a thiophene ring integrated into its pharmacophore. Unlike the target compound, it exhibits potent μ-opioid receptor activity and is regulated as a controlled substance .
3-Methoxyphenylhydrazine Hydrochloride
  • Molecular Formula : C₇H₁₁ClN₂O
  • Molecular Weight : 174.63 g/mol
  • Key Differences : Replaces the thiophene ring with a methoxyphenyl group. The hydrazine group is attached directly to the aromatic ring, making it a useful intermediate in dye or pharmaceutical synthesis but less suited for thiophene-specific applications .
3-(Hydrazinomethyl)pyridazine Hydrochloride
  • Molecular Formula : C₅H₈ClN₅
  • Molecular Weight : 189.61 g/mol
  • Key Differences : Substitutes the thiophene ring with a pyridazine ring, altering electronic properties and solubility. This compound is used in agrochemical research, highlighting how ring systems influence application areas .
Anticonvulsant Thiophene Derivatives

Compound 4 from (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) demonstrates anticonvulsant activity with an ED₅₀ of 45 mg/kg, outperforming reference drugs like valproic acid.

Carcinogenicity of Thiophene Analogues

Though the target compound lacks such data, this underscores the need for toxicological profiling when modifying aromatic systems .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
3-(Hydrazinomethyl)thiophene HCl C₅H₉ClN₂S 164.66 Hydrazinemethyl-thiophene Lab synthesis, chelation studies
3-Aminothiophene HCl C₄H₆ClNS 135.61 Amine-thiophene Intermediate in organic chemistry
Thiophene Fentanyl HCl C₂₄H₂₆N₂OS•HCl 427.42 Opioid pharmacophore Controlled substance (analgesic)
3-Methoxyphenylhydrazine HCl C₇H₁₁ClN₂O 174.63 Methoxyphenyl-hydrazine Dye/pharmaceutical intermediate
Compound 4 () C₁₇H₂₅ClN₂O₃S 372.91 Thiophene-pyrrolidine-dione hybrid Anticonvulsant therapy

Biological Activity

3-(Hydrazinomethyl)thiophene hydrochloride is a heterocyclic compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a thiophene ring and a hydrazine functional group, which contribute to its unique chemical reactivity and biological properties. The compound is synthesized through the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, leading to significant biochemical changes. The compound exhibits a range of pharmacological properties:

  • Antimicrobial Activity : It has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models .

Research Findings

Several studies have evaluated the biological activity of this compound, particularly focusing on its anticancer properties.

In Vitro Studies

  • Cytotoxicity Assays :
    • In a study assessing the cytotoxic effects on pancreatic cancer cells (MIA PaCa-2), this compound demonstrated significant reductions in cell viability at concentrations ranging from 10 µM to 100 µM. The most potent effects were observed at 100 µM, where a reduction in tumor spheroid size was noted .
    • The compound was compared against doxorubicin (DOX), a standard chemotherapy drug, showing superior anticancer activity in certain assays.
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes involved in cancer progression has been documented, suggesting a mechanism by which it exerts its anticancer effects .

Case Studies

A recent investigation into novel thiophene/hydrazone derivatives highlighted the effectiveness of compounds similar to this compound in reducing tumor growth in vitro. Notably, one derivative showed a 65% reduction in spheroid diameter after treatment with 100 µM for nine days .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-(Hydrazinomethyl)thiophene HClYesHighModerate
Thiophene-2-carboxaldehydeModerateLowLow
Thiophene-3-carboxylic acidYesModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.